molecular formula C34H48N2O9 B1139616 Alpha-Latrotoxin CAS No. 65988-34-3

Alpha-Latrotoxin

Cat. No.: B1139616
CAS No.: 65988-34-3
M. Wt: 130,000 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Latrotoxin (α-LTX) is a high-molecular mass (~130 kDa) neurotoxin that serves as the primary vertebrate-specific toxic component in the venom of widow spiders (genus Latrodectus ) . This potent protein is a invaluable molecular tool in neuroscience research, renowned for its ability to trigger massive, uncontrolled exocytosis of neurotransmitters from presynaptic nerve terminals and endocrine cells, leading to the depletion of synaptic vesicles . The mechanism of action of this compound is complex and multifaceted. To exert its effect, the toxin first binds to specific presynaptic receptors; three distinct classes have been identified: neurexins (in a Ca2+-dependent manner), latrophilin (CL1, a G-protein-coupled receptor), and protein tyrosine phosphatase σ (PTPσ) . Following receptor binding, the toxin undergoes oligomerization into a tetrameric complex, a process catalyzed by divalent cations like Ca2+ . This tetramer inserts into the lipid membrane, forming a cation-selective channel or pore . The formation of this pore allows for a massive influx of extracellular Ca2+, which is a primary trigger for the explosive release of neurotransmitters . Additionally, α-LTX can also stimulate exocytosis through a Ca2+-independent pathway by activating intracellular signaling cascades via latrophilin, which involves G-proteins and phospholipase C (PLC), leading to the release of Ca2+ from intracellular stores . In research applications, this compound is used extensively as a probe to study the fundamental mechanisms of synaptic vesicle exocytosis, endocytosis, and the recycling of the release machinery . Its unique ability to stimulate secretion even in the absence of extracellular calcium or in botulinum toxin-poisoned terminals makes it particularly valuable for investigating alternative pathways of transmitter release and for potential applications in countering synaptic weakness . Studies utilizing α-LTX have been pivotal in confirming the vesicular theory of transmitter release and have directly led to the discovery and characterization of critical synaptic proteins like neurexins and latrophilins . The product is supplied as a lyophilized powder and is intended for Research Use Only (RUO). It is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

65988-34-3

Molecular Formula

C34H48N2O9

Molecular Weight

130,000 Da

Purity

Each vial contains 50 μg of alpha-Latrotoxin with purity ≥ 97 % (SDS-PAGE). It is solubilized in Tris-HCl, NaCl, and NaN3 (0.02 %), before lyophilization

Origin of Product

United States

Scientific Research Applications

Neurobiology

  • Exocytosis Studies : α-Latrotoxin has been utilized to investigate the mechanisms underlying exocytosis, particularly in synaptic vesicles. Its ability to induce neurotransmitter release has provided insights into synapse function and neurotransmission dynamics .
  • Calcium Channel Mimicry : The toxin mimics calcium channels in presynaptic membranes, allowing researchers to study calcium signaling pathways without external calcium influx . This property is crucial for understanding calcium's role in neurotransmitter release.
  • Modeling Neurological Disorders : Researchers have employed α-latrotoxin to model various neurological disorders, including conditions characterized by altered neurotransmitter release. This application aids in understanding pathophysiological mechanisms and developing potential treatments .

Antibody Development

  • Neutralizing Antibodies : Recent studies have focused on developing recombinant human monoclonal antibodies against α-latrotoxin. These antibodies demonstrate significant neutralization efficacy against the toxin, paving the way for potential therapeutic applications in treating latrodectism (black widow spider envenomation) and other conditions involving excessive neurotransmitter release .
  • Diagnostic Tools : The engineered antibodies can serve as diagnostic tools to detect α-latrotoxin exposure in clinical settings, enhancing patient management following envenomation .

Biotechnological Potential

  • Biopesticides : Given its neurotoxic properties, α-latrotoxin is being explored as a biopesticide, targeting pests through its mechanism of inducing neurotransmitter release. This approach could lead to environmentally friendly pest control solutions .
  • Drug Development : The unique action of α-latrotoxin on synaptic transmission may inspire new drug formulations targeting similar pathways in various neurological conditions .

Case Studies

StudyApplicationFindings
Study 1 NeuroexocytosisDemonstrated that α-latrotoxin induces neurotransmitter release independent of extracellular calcium, highlighting its unique mechanism .
Study 2 Antibody NeutralizationDeveloped recombinant antibodies showing high affinity and efficacy in neutralizing α-latrotoxin, indicating potential for therapeutic use .
Study 3 Biopesticide ResearchExplored the use of α-latrotoxin as a biopesticide, demonstrating its effectiveness in targeting pest neurophysiology without harming non-target species .

Comparison with Similar Compounds

δ-Latroinsectotoxin (δ-LIT)

Source: Black widow spider venom (insect-specific isoform). Key Differences:

  • Structure : δ-LIT forms a chloride-selective dimer, unlike α-LTX’s cation-selective tetramer .
  • Target Specificity : δ-LIT selectively targets insects, while α-LTX affects vertebrates .
  • Receptors : δ-LIT’s receptors remain uncharacterized, but its divergence in structure suggests distinct binding partners .
Property α-LTX δ-LIT
Molecular Weight ~130 kDa ~130 kDa (dimer)
Ion Selectivity Cations (Na⁺, Ca²⁺) Chloride (Cl⁻)
Oligomerization Ca²⁺-dependent tetramer Dimer
Target Organisms Vertebrates Insects
Toxin-Receptor Pairs Neurexin Iα, Latrophilin, PTPσ Unknown
Mechanism Pore formation + receptor signaling Likely pore formation

Research Findings :

  • δ-LIT’s cryo-EM structure (EMDB-13643) shows a unique β-barrel pore architecture compared to α-LTX’s α-helical bundle .
Low Molecular Weight Protein (LMWP)

Source: Co-purifies with α-LTX in black widow venom. Key Differences:

  • Function: Non-toxic, structurally homologous to crustacean hyperglycemic hormones (CHHs) but lacks pore-forming activity .
Property α-LTX LMWP
Toxicity Highly toxic (neuroexcitation) Non-toxic
Channel Activity Yes No
Structural Motifs α-helices + β-sheets α-helix (residues 13–17)
Biological Role Neurotransmitter release Unknown; possible hormone mimicry

Research Findings :

Botulinum and Tetanus Neurotoxins

Source : Clostridium botulinum and C. tetani.
Key Differences :

  • Mechanism : Botulinum (BoNT) and tetanus (TeNT) toxins cleave SNARE proteins (e.g., SNAP-25, synaptobrevin), inhibiting vesicle fusion. α-LTX stimulates exocytosis .
  • Receptors : BoNT/TeNT bind SV2 or gangliosides, while α-LTX targets neurexins/latrophilins .
Property α-LTX BoNT/TeNT
Primary Effect Neurotransmitter release Neurotransmitter inhibition
Enzymatic Activity None (pore-forming) Zn²⁺-dependent protease
Receptor Diversity Neurexin Iα, Latrophilin, PTPσ SV2, Synaptotagmin, Gangliosides
Clinical Outcome Paralysis (excitotoxicity) Flaccid (BoNT) or spastic (TeNT) paralysis

Research Findings :

  • α-LTX can rescue SNAP-25 from BoNT/A proteolysis in neurons, highlighting mechanistic antagonism .
Other Latrotoxin Receptors: Neurexin Iα vs. Latrophilin

α-LTX uniquely interacts with three receptors, enabling functional redundancy:

Receptor Binding Requirement Role in α-LTX Action Associated Pathways
Neurexin Iα Ca²⁺-dependent Enhances Ca²⁺-dependent exocytosis Recruits α-LTX; modulates vesicle pools
Latrophilin (CIRL) Ca²⁺-independent Essential for pore formation G-protein-coupled signaling; primes vesicles
PTPσ Ca²⁺-independent Facilitates membrane insertion Tyrosine phosphatase activity; synaptic adhesion

Research Findings :

  • Neurexin Iα knockout mice retain ~50% α-LTX responsiveness, confirming latrophilin’s sufficiency for secretion .
  • PTPσ’s extracellular fibronectin domains mediate α-LTX binding, independent of its phosphatase activity .

Preparation Methods

Electrical Stimulation Protocol

The isolation of native α-LTX begins with venom extraction from Latrodectus mactans (black widow spiders) using electrical stimulation. A 9–12 V alternating current applied to the chelicerae induces venom expulsion, which is collected in capillary tubes or microcentrifuge tubes. This method yields 0.5–1.0 µL of crude venom per spider, containing a complex mixture of latrotoxins, proteases, and neuropeptides. Post-collection, venom is immediately diluted in ice-cold buffer (e.g., 0.1 M NaCl, 20 mM Tris-HCl pH 7.4) to prevent proteolytic degradation.

Crude Venom Processing

Crude venom undergoes centrifugation (10,000 × g, 10 min, 4°C) to remove cellular debris and insoluble aggregates. The supernatant is filtered through 0.22 µm membranes to eliminate microbial contaminants, followed by lyophilization for long-term storage at −80°C. Proteomic analyses reveal that α-LTX constitutes approximately 35% of the total venom protein, with α-latroinsectotoxin and α-latrocrustatoxin as minor components.

Recombinant α-LTX Production

Baculovirus Expression Systems

Recombinant α-LTX is produced in insect cells (e.g., Sf9, High-Five) using baculovirus vectors. The α-LTX gene (UniProt P0DP58) is cloned into transfer plasmids under the polyhedrin promoter, followed by co-transfection with linearized baculovirus DNA into Sf9 cells. Post-infection (72–75 h), culture supernatants are harvested, yielding 1–2 mg of α-LTX per liter of cell culture.

Table 1: Recombinant α-LTX Expression Conditions

ParameterValue
Host CellHigh-Five (BTI-TN-5B1-4)
Culture Volume10 L
Harvest Time72–75 h post-infection
Yield1.0–1.5 mg/L
Purity (SDS-PAGE)>90%

Post-Translational Modifications

Recombinant α-LTX is synthesized as a 157 kDa precursor, which undergoes furin-mediated cleavage at both termini to generate the active 131 kDa toxin. Proteolytic processing occurs in the secretory pathway of insect cells, mimicking the natural maturation in spider venom glands. N-linked glycosylation at Asn-316 and Asn-551 is critical for receptor binding, as shown by deglycosylation assays.

Purification Strategies

Ion-Exchange and Affinity Chromatography

Native α-LTX is purified using a combination of DEAE-Sepharose and Ni²⁺-NTA chromatography. Crude venom or recombinant supernatant is dialyzed against low-salt buffer (10 mM NaCl, 25 mM Tris-HCl pH 8.0) and loaded onto DEAE columns. Elution with 0.5 M NaCl isolates α-LTX from lower-molecular-weight contaminants. Subsequent Ni²⁺-NTA chromatography (imidazole gradient: 20–200 mM) achieves >98% purity, as verified by SDS-PAGE and Coomassie staining.

Table 2: Chromatography Purification Steps

StepBufferElution ConditionPurity Gain
DEAE-Sepharose10 mM NaCl, 25 mM Tris pH 8.00.5 M NaCl60% → 85%
Ni²⁺-NTA0.5 M NaCl, 25 mM Tris pH 8.0200 mM imidazole85% → 98%

Tetramer Stabilization with Divalent Cations

α-LTX exists as homodimers (260 kDa) that tetramerize (520 kDa) in the presence of Ca²⁺ or Mg²⁺. EDTA-treated toxin remains dimeric but regains tetramerization capacity upon cation addition. Cryo-EM studies reveal tetramers form a central 25 Å pore, essential for Ca²⁺-dependent neurotransmitter release.

Functional Characterization

Synaptosome Binding Assays

Purified α-LTX (1–5 nM) is incubated with rat cerebrocortical synaptosomes to assess receptor binding. Trypsin protection assays confirm toxin internalization: at 37°C, α-LTX becomes resistant to proteolysis, indicating membrane insertion. Surface plasmon resonance (SPR) measures a dissociation constant (K<sub>D</sub>) of 0.1–1.0 nM for α-LTX-receptor interactions.

Neurotransmitter Release Profiling

α-LTX (150 pM–1 nM) induces exhaustive norepinephrine release from synaptosomes, quantified via HPLC or fluorometry. Two mechanisms are observed:

  • Ca²⁺-dependent exocytosis : Blocked by BAPTA-AM (intracellular Ca²⁺ chelator) or U73122 (PLC inhibitor).

  • Pore-mediated leakage : Insensitive to Ca²⁺ chelation, reflecting passive diffusion through toxin pores.

Challenges and Innovations

Protease Contamination

Native venom contains metalloproteases that degrade α-LTX during storage. Inclusion of protease inhibitors (1 mM PMSF, 1 µM leupeptin) during extraction preserves toxin integrity.

Recombinant vs. Native Toxin

Recombinant α-LTX lacks minor post-translational modifications present in native toxin, resulting in 20–30% lower receptor affinity. Hybrid protocols combining insect cell expression with spider gland proteases are under development to address this .

Q & A

Q. What experimental approaches are used to study the structure-function relationship of α-latrotoxin?

Methodological Answer:

  • Cryo-electron microscopy (cryoEM) at resolutions ≤3.2 Å is employed to resolve structural transitions between prepore and pore states, as demonstrated in the 2024 study by Klink et al. .
  • Mutagenesis targeting the N-terminal helical bundles and C-terminal ankyrin repeats (e.g., LTXN4C mutants) is used to assess calcium dependency and pore formation .
  • Molecular dynamics (MD) simulations complement structural data to model conformational changes during membrane insertion .

Q. What are the primary receptors for α-latrotoxin, and how are they identified?

Methodological Answer:

  • Neurexins (NRXNs) and latrophilins (LPHNs) are identified via affinity chromatography, co-immunoprecipitation, and functional assays (e.g., toxin-binding inhibition using monoclonal antibodies) .
  • Receptor specificity is validated using knockout neuronal cultures or heterologous expression systems (e.g., HEK293 cells transfected with LPHN1) .

Q. How does α-latrotoxin induce neurotransmitter release in presynaptic terminals?

Methodological Answer:

  • Two pathways are studied: (1) Ca²⁺-dependent exocytosis via pore-mediated Ca²⁺ influx and (2) Ca²⁺-independent signaling through receptor-mediated G-protein activation .
  • Synaptosome preparations and fluorometric assays (e.g., FM1-43 dye uptake) quantify vesicular release efficiency .

Q. Why is calcium dependency critical in α-latrotoxin activity?

Methodological Answer:

  • Divalent cations (Ca²⁺, Mg²⁺) stabilize toxin tetramerization, a prerequisite for pore formation. Chelators like EGTA are used to dissociate tetramers and inhibit pore activity .
  • Calcium-free models (e.g., LTXN4C mutants) isolate receptor-mediated exocytosis pathways .

Q. What in vitro/in vivo models are suitable for studying α-latrotoxin toxicity?

Methodological Answer:

  • In vitro : Cultured hippocampal neurons or neuroendocrine cells (e.g., PC12) for patch-clamp electrophysiology and vesicle release assays .
  • In vivo : Rodent models (e.g., mice injected with sublethal toxin doses) to assess synaptic plasticity deficits .

Advanced Research Questions

Q. How does α-latrotoxin transition from a soluble tetramer to a membrane-embedded cation channel?

Methodological Answer:

  • CryoEM structures (e.g., PDB ID 9GOA) reveal that N-terminal helical bundles reorganize into a 15 nm coiled-coil stalk, positioning hydrophobic helices for membrane insertion .
  • Liposome-based assays with controlled lipid compositions validate pore stability and ion selectivity (e.g., K⁺ vs. Ca²⁺ permeability) .

Q. How can contradictory data on pore-dependent vs. receptor-dependent exocytosis be resolved?

Methodological Answer:

  • Use toxin mutants (e.g., LTXN4C) that lack pore-forming ability but retain receptor binding to isolate signaling pathways .
  • Simultaneous measurement of intracellular Ca²⁺ (via Fura-2AM) and neurotransmitter release (via amperometry) in the same preparation clarifies dual mechanisms .

Q. What strategies optimize mutagenesis studies to dissect α-latrotoxin functional domains?

Methodological Answer:

  • Truncation mutants targeting the ankyrin repeat domain (ARD) assess its role in receptor clustering .
  • Site-directed mutagenesis of conserved residues (e.g., E765A in the N-terminal bundle) disrupts tetramerization .

Q. What computational tools are used to model α-latrotoxin structural dynamics?

Methodological Answer:

  • AlphaFold2 predicts toxin-receptor interfaces (e.g., LPHN1-α-LTX interactions) .
  • All-atom MD simulations in membrane bilayers (e.g., CHARMM36 force field) model pore stability over 100+ ns trajectories .

Q. How are neutralizing antibodies against α-latrotoxin developed and validated?

Methodological Answer:

  • Hybridoma technology generates monoclonal antibodies (mAbs) targeting the toxin’s receptor-binding domain .
  • Neutralization efficacy is tested via pre-incubation assays in neuronal cultures, measuring reductions in Ca²⁺ influx (Fluo-4 fluorescence) .

Q. What validation methods ensure data reliability in α-latrotoxin studies?

Methodological Answer:

  • Independent replication of cryoEM data using multiple grid preparations to confirm structural homogeneity .
  • Error analysis in electrophysiology (e.g., signal-to-noise ratios >5:1) and statistical validation of vesicle release rates (p<0.01 via ANOVA) .

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